![molecular formula C8H15N3 B1449851 N-[(1-Metil-1H-imidazol-2-IL)metil]propan-1-amina CAS No. 915922-13-3](/img/structure/B1449851.png)

N-[(1-Metil-1H-imidazol-2-IL)metil]propan-1-amina

Descripción general

Descripción

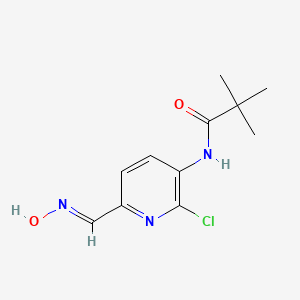

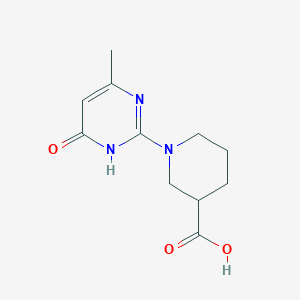

“N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole derivatives can be synthesized through various routes. For instance, one method involves the acid-catalyzed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis

The molecular structure of “N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine” includes an imidazole ring attached to a propylamine group. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole and its derivatives are known for their broad range of chemical reactions. They are amphoteric in nature, showing both acidic and basic properties . They are highly soluble in water and other polar solvents due to the presence of a positive charge on either of the two nitrogen atoms .Mecanismo De Acción

Target of Action

N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to interact with a broad range of biological targets, including enzymes, receptors, and other proteins . .

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to changes in the function or activity of the target .

Biochemical Pathways

N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine is a histamine metabolite . It is a product of histamine 1-methyltransferase in the pathway of histidine metabolism . This suggests that it may be involved in the regulation of histamine levels in the body, which play a crucial role in immune responses, gastric acid secretion, and neurotransmission .

Pharmacokinetics

Imidazole derivatives are generally highly soluble in water and other polar solvents , which could influence their bioavailability.

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of imidazole derivatives .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine has several advantages for lab experiments, including its ease of synthesis and availability. However, N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine has some limitations, including its potential toxicity and limited solubility in water.

Direcciones Futuras

There are several future directions for the research on N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine, including its use as a potential anticancer agent, its potential applications in the treatment of inflammatory diseases, and its use as a building block for the synthesis of other important compounds. Further research is needed to fully understand the mechanism of action of N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine and its potential applications in various fields.

Conclusion:

In conclusion, N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine is a versatile compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine can be synthesized using different methods and has various biochemical and physiological effects. While there are some limitations to the use of N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine in lab experiments, there are also several future directions for research on this compound. Further research is needed to fully understand the potential applications of N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine in various fields.

Aplicaciones Científicas De Investigación

Productos farmacéuticos: Agentes antimicrobianos

Los derivados del imidazol son conocidos por sus propiedades antimicrobianas. Se han utilizado para desarrollar compuestos con actividades antibacterianas, antifúngicas y antiprotozoarias. Por ejemplo, los compuestos que contienen imidazol como el metronidazol se utilizan ampliamente como agentes bactericidas .

Actividad antituberculosa

Los compuestos con el grupo imidazol han mostrado resultados prometedores contra Mycobacterium tuberculosis. Se han sintetizado y evaluado derivados específicos del imidazol para su actividad antituberculosa, demostrando valores de concentración inhibitoria mínima (CIM) significativos .

Aplicaciones antiinflamatorias y analgésicas

Los derivados del imidazol también pueden actuar como agentes antiinflamatorios y analgésicos. Esto es particularmente útil en el desarrollo de nuevos fármacos que pueden controlar el dolor y la inflamación sin los efectos secundarios asociados con los fármacos antiinflamatorios no esteroideos (AINE) .

Investigación anticancerígena

El motivo estructural del imidazol está presente en muchos compuestos que exhiben actividades antitumorales. Los investigadores están explorando los derivados del imidazol para su posible uso en el tratamiento de varios tipos de cáncer, incluida la enfermedad de Hodgkin .

Productos químicos agrícolas: Pesticidas

En la agricultura, los derivados del imidazol se utilizan para crear pesticidas que protegen los cultivos de infecciones fúngicas y plagas. Estos compuestos son cruciales para mantener la salud de los cultivos y mejorar el rendimiento .

Ciencia de materiales: Materiales funcionales

El imidazol y sus derivados se utilizan en la síntesis de materiales funcionales. Estos materiales tienen aplicaciones en diversos campos, incluidos los colorantes para células solares, aplicaciones ópticas y como catalizadores en reacciones químicas .

Propiedades

IUPAC Name |

N-[(1-methylimidazol-2-yl)methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-3-4-9-7-8-10-5-6-11(8)2/h5-6,9H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNYCHMSJPVAFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=NC=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650883 | |

| Record name | N-[(1-Methyl-1H-imidazol-2-yl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915922-13-3 | |

| Record name | N-[(1-Methyl-1H-imidazol-2-yl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1449771.png)

![2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1449776.png)

![3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B1449782.png)